![molecular formula C12H9N3O3S B2451491 3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid CAS No. 887214-06-4](/img/structure/B2451491.png)

3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

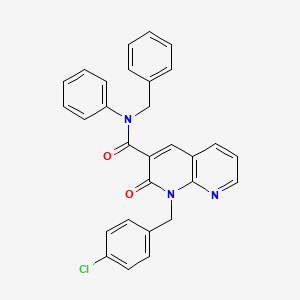

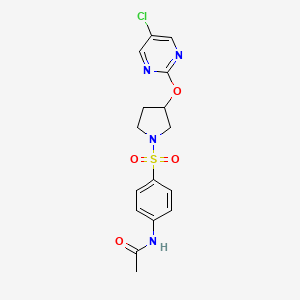

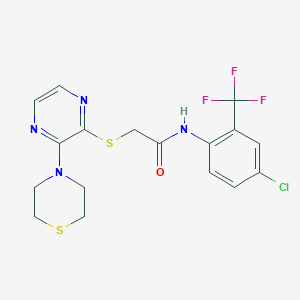

“3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid” is a chemical compound with the molecular formula C12H9N3O3S. It has an average mass of 275.283 Da and a monoisotopic mass of 275.036469 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new Lewis acid-based deep eutectic solvent (LA-DES) was synthesized using diphenhydramine hydrochloride and CoCl2·6H2O, and identified by FT-IR and 1HNMR techniques . This LA-DES was used in the efficient synthesis of a novel array of thiadiazolo [2,3-b]quinazolin-6-one scaffolds .Molecular Structure Analysis

The molecular structure of “3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid” is characterized by the presence of a thiadiazolo[2,3-b]quinazolin-2-yl group attached to a propanoic acid moiety .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the catalytic ability of a Lewis acid-based deep eutectic solvent was ascertained in the efficient synthesis of a novel array of thiadiazolo [2,3-b]quinazolin-6-one scaffolds via a one-pot three-component reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid” include a molecular formula of C12H9N3O3S, an average mass of 275.283 Da, and a monoisotopic mass of 275.036469 Da .Applications De Recherche Scientifique

- Researchers have explored the potential of this compound as an anticancer agent. Its unique chemical structure may interfere with cancer cell growth pathways, making it a candidate for further investigation in cancer therapy .

- Preliminary studies suggest that 3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid exhibits antimicrobial properties. It could be valuable in combating bacterial and fungal infections .

- The compound’s anti-inflammatory potential may contribute to pain relief. Researchers have studied its impact on inflammatory pathways, which could lead to novel analgesic drugs .

- Investigations into its antioxidant activity reveal that it may scavenge free radicals and protect cells from oxidative damage. This property could have implications for various health conditions .

- 3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid has been evaluated as an enzyme inhibitor. It shows promise in inhibiting enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase .

- Some studies have explored its efficacy against tuberculosis (TB) bacteria. The compound’s unique structure may interact with TB-related enzymes, making it a potential antitubercular agent .

Anticancer Properties

Antimicrobial Activity

Analgesic and Anti-Inflammatory Effects

Antioxidant Properties

Enzyme Inhibition

Antitubercular Potential

Orientations Futures

The future directions in the research of “3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The development of more efficient synthesis methods and the discovery of new biological activities could be particularly promising areas of research .

Propriétés

IUPAC Name |

3-(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S/c16-10(17)6-5-9-14-15-11(18)7-3-1-2-4-8(7)13-12(15)19-9/h1-4H,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJXLGRTCYHLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2451409.png)

![(1R,5R)-Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2451422.png)

![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2451431.png)